molecular formula C26H51NO3 B13733891 2-Henicosyl-(5H)-oxazole-4,4-dimethanol CAS No. 20103-33-7

2-Henicosyl-(5H)-oxazole-4,4-dimethanol

Cat. No.: B13733891
CAS No.: 20103-33-7
M. Wt: 425.7 g/mol
InChI Key: VZYJMLILGOPULB-UHFFFAOYSA-N
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Description

2-Henicosyl-(5H)-oxazole-4,4-dimethanol: is a complex organic compound characterized by its unique structure, which includes a long henicosyl chain and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic conditions.

    Attachment of the Henicosyl Chain: The henicosyl chain is introduced through a nucleophilic substitution reaction, where a halogenated henicosyl compound reacts with the oxazole ring.

    Introduction of Dimethanol Groups: The final step involves the reduction of the oxazole ring to introduce the dimethanol groups, typically using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of the amino alcohol and henicosyl halide precursors.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent cyclization and substitution reactions.

    Purification and Isolation: Advanced purification techniques such as chromatography and crystallization to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Henicosyl-(5H)-oxazole-4,4-dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can further modify the oxazole ring or the henicosyl chain.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted henicosyl compounds.

Scientific Research Applications

2-Henicosyl-(5H)-oxazole-4,4-dimethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Henicosyl-(5H)-oxazole-4,4-dimethanol involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various signaling pathways, including those involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexadecyl-(5H)-oxazole-4,4-dimethanol
  • 2-Octadecyl-(5H)-oxazole-4,4-dimethanol
  • 2-Eicosyl-(5H)-oxazole-4,4-dimethanol

Uniqueness

2-Henicosyl-(5H)-oxazole-4,4-dimethanol is unique due to its longer henicosyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and molecular interactions.

Properties

CAS No.

20103-33-7

Molecular Formula

C26H51NO3

Molecular Weight

425.7 g/mol

IUPAC Name

[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h28-29H,2-24H2,1H3

InChI Key

VZYJMLILGOPULB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO

Origin of Product

United States

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